methylN-(carbamoylmethoxy)carbamate
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Overview
Description
MethylN-(carbamoylmethoxy)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their versatile chemical properties. This compound is known for its stability and ability to form hydrogen bonds, making it useful in various chemical reactions and applications.
Scientific Research Applications
Chemistry: MethylN-(carbamoylmethoxy)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it valuable in organic synthesis .
Biology and Medicine: In medicinal chemistry, carbamates are used to design prodrugs that improve the pharmacokinetic properties of therapeutic agents. The stability and ability to permeate cell membranes make them suitable for drug delivery systems .
Industry: Carbamates, including this compound, are used in the production of agricultural chemicals such as pesticides, fungicides, and herbicides. They also play a role in the chemical and paint industry as starting materials, intermediates, and solvents .
Mechanism of Action
Target of Action
Methyl N-(carbamoylmethoxy)carbamate, also known as Methyl N-(2-amino-2-oxoethoxy)carbamate, is a type of carbamate compound . Carbamates are known to interact with various enzymes or receptors, modulating inter- and intramolecular interactions
Mode of Action
The carbamate functionality of this compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to interact with its targets in a specific manner. The carbamate functionality also participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates, including Methyl N-(carbamoylmethoxy)carbamate, are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They play a significant role in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . .
Pharmacokinetics
Carbamates in general are known for their good chemical and proteolytic stabilities . They are also known for their ability to permeate cell membranes, which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
Carbamates are known for their ability to modulate inter- and intramolecular interactions with target enzymes or receptors .
Action Environment
It’s worth noting that carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides , suggesting that they may be designed to withstand various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: MethylN-(carbamoylmethoxy)carbamate can be synthesized through several methods. One common method involves the reaction of methyl carbamate with an appropriate alcohol in the presence of a catalyst. For example, a tin-catalyzed transcarbamoylation reaction can be used, where methyl carbamate acts as a carbamoyl donor . The reaction typically occurs in toluene at elevated temperatures (around 90°C) and yields the desired carbamate product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through filtration and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: MethylN-(carbamoylmethoxy)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler carbamate derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various carbamate derivatives .
Comparison with Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison: MethylN-(carbamoylmethoxy)carbamate is unique due to its specific structure, which allows it to form stable hydrogen bonds and participate in various chemical reactions. Compared to other carbamates, it offers better stability and versatility in different applications .
Properties
IUPAC Name |
methyl N-(2-amino-2-oxoethoxy)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c1-9-4(8)6-10-2-3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFLULHGHPMIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NOCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566524-85-3 |
Source
|
Record name | methyl N-(carbamoylmethoxy)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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